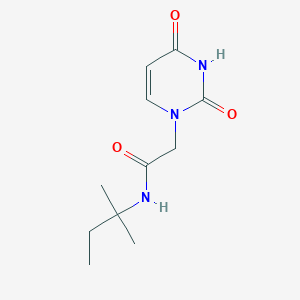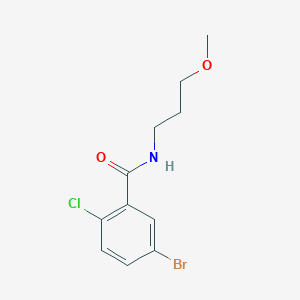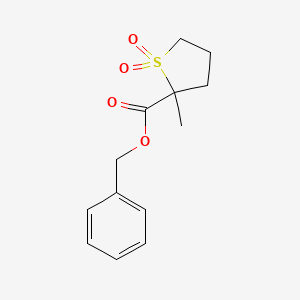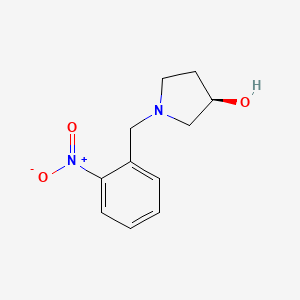
(R)-1-(2-Nitrobenzyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Nitrobenzyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a nitrobenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Nitrobenzyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidin-3-ol and 2-nitrobenzyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The ®-pyrrolidin-3-ol is reacted with 2-nitrobenzyl bromide under reflux conditions to yield ®-1-(2-Nitrobenzyl)pyrrolidin-3-ol.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-1-(2-Nitrobenzyl)pyrrolidin-3-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of ®-1-(2-Aminobenzyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
(3R)-1-[(2-nitrophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14N2O3/c14-10-5-6-12(8-10)7-9-3-1-2-4-11(9)13(15)16/h1-4,10,14H,5-8H2/t10-/m1/s1 |
InChIキー |
WFKLVBKPSQDSIM-SNVBAGLBSA-N |
異性体SMILES |
C1CN(C[C@@H]1O)CC2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
C1CN(CC1O)CC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


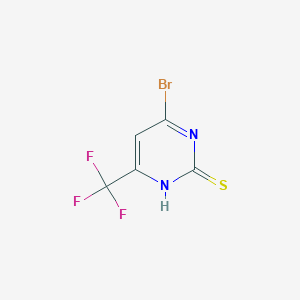
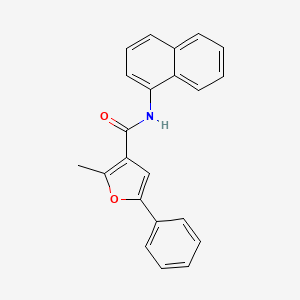
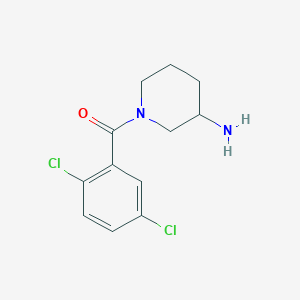
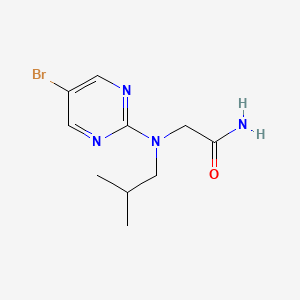
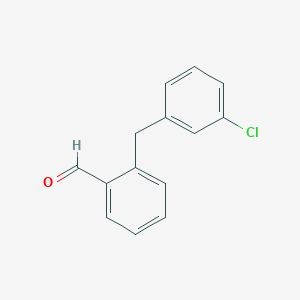
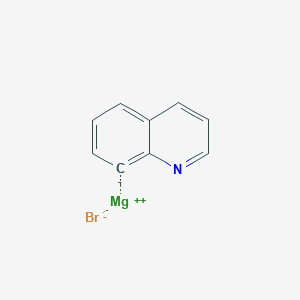
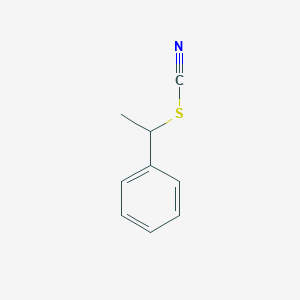
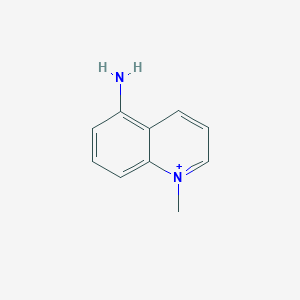
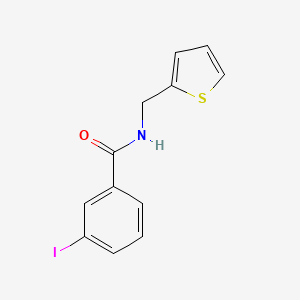
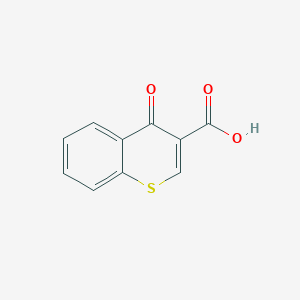
![2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one](/img/structure/B14900014.png)
